molecular formula C14H19F3N2OS B2744068 4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2309553-96-4

4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2744068
CAS No.: 2309553-96-4
M. Wt: 320.37
InChI Key: XBBONFWXUJNJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a potent and selective inhibitor of the enzyme EZH2, which is part of the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of a larger class of molecules that inhibit EZH2 . The co-crystal structure of this inhibitor series bound to the human PRC2 complex has been disclosed .

Mechanism of Action

The compound acts as an inhibitor of EZH2, a key enzyme in the PRC2 complex . PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . This compound demonstrates robust antitumor effects in a Karpas-422 xenograft model .

Properties

IUPAC Name

4-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2OS/c1-10-6-12(21-8-10)13(20)18-7-11-2-4-19(5-3-11)9-14(15,16)17/h6,8,11H,2-5,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBONFWXUJNJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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